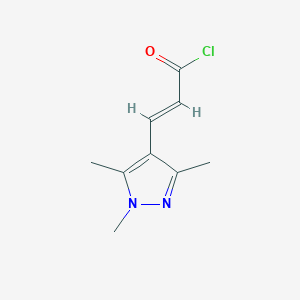

(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and an acryloyl chloride moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the reaction of 1,3,5-trimethyl-4-pyrazolecarboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride. The general reaction scheme is as follows:

Starting Material: 1,3,5-Trimethyl-4-pyrazolecarboxylic acid

Reagent: Thionyl chloride (SOCl₂)

Conditions: Reflux

The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reagents and products. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various electrophiles and nucleophiles.

Polymerization: The compound can undergo polymerization reactions to form polyacryloyl derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride group.

Major Products

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity as an acylating agent allows it to participate in various chemical reactions:

- Nucleophilic Substitution: The acyl chloride group reacts with nucleophiles such as amines and alcohols to form amides and esters.

- Addition Reactions: The double bond in the acryloyl moiety can engage in addition reactions with electrophiles.

- Polymerization: It can undergo polymerization to yield polyacryloyl derivatives.

Table 1: Common Reactions Involving (2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride

| Reaction Type | Example Products | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | Amides, Esters | Amines, Alcohols |

| Addition | Various adducts | Electrophiles |

| Polymerization | Polyacryloyl derivatives | Initiators |

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties: Studies have shown that derivatives of this compound may exhibit antimicrobial activity against various pathogens.

- Anticancer Potential: The compound is being investigated for its ability to inhibit cancer cell proliferation through mechanisms involving protein modification.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of several pyrazole derivatives including this compound, it was found that certain derivatives displayed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Material Science

The compound is also explored for its utility in synthesizing specialty polymers with unique properties. These polymers can be tailored for specific applications in coatings, adhesives, and other materials that require enhanced thermal or mechanical properties.

Application Example: Specialty Polymers

Research into polymers derived from this compound has shown promising results in enhancing the durability and chemical resistance of coatings used in industrial applications.

Mecanismo De Acción

The mechanism of action of (2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This reactivity can be harnessed for the development of enzyme inhibitors and other bioactive compounds.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester

- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione

Uniqueness

(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride is unique due to the presence of both the pyrazole ring and the acryloyl chloride moiety. This combination imparts distinct reactivity and potential for diverse applications in synthetic chemistry and material science.

Actividad Biológica

(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride, with the CAS number 21937-88-2, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O2 with a molecular weight of 180.20 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research on pyrazole derivatives indicates that they exhibit various biological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against several cancer cell lines. Studies suggest that they can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways .

- Antimicrobial Properties : Some pyrazole compounds have demonstrated antifungal and antibacterial activities. For instance, derivatives have been tested against various pathogens with promising results .

- Anti-inflammatory Effects : Pyrazoles are also recognized for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly influenced by their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish their activity:

| Substituent | Effect on Activity |

|---|---|

| Methyl groups | Generally increase lipophilicity and bioavailability |

| Halogen atoms | Often enhance potency against specific targets |

| Alkyl chains | Can improve solubility and cellular uptake |

Case Studies

- Antitumor Activity in Breast Cancer : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin .

- Antifungal Activity Assessment : Research on synthesized pyrazole carboxamides revealed notable antifungal activity against several strains of fungi. The effectiveness was attributed to the structural characteristics of the compounds .

- Anti-inflammatory Evaluation : In an experimental model of inflammation, specific pyrazole derivatives showed reduced inflammatory markers compared to controls, indicating their potential as therapeutic agents in inflammatory diseases .

Propiedades

IUPAC Name |

(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6-8(4-5-9(10)13)7(2)12(3)11-6/h4-5H,1-3H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVYSDVZCWVILE-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C=CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)/C=C/C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.